Copper(II) trifluoroacetate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

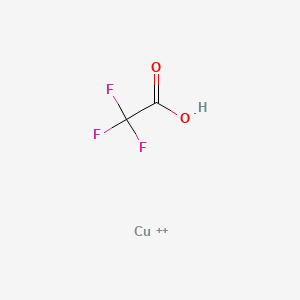

Copper(II) trifluoroacetate hydrate is a chemical compound with the formula Cu(CF3COO)2·xH2O. It is the trifluoroacetate salt of divalent copper and exists in various hydrated forms. The compound is known for its blue crystalline appearance and is soluble in water. It is widely used in organic synthesis and as a reagent in various chemical reactions .

准备方法

Copper(II) trifluoroacetate hydrate can be synthesized through several methods:

化学反应分析

Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons. These reactions are often facilitated by specific reagents and conditions.

Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.

Formation of Adducts: The compound forms adducts with a variety of Lewis bases, which bind to the axial positions of the copper center.

科学研究应用

Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:

Biology: The compound is utilized in biochemical studies to investigate the role of copper in biological systems.

Medicine: Research into the potential therapeutic applications of copper compounds often involves this compound.

Industry: It serves as an electrocatalyst in gas diffusion electrodes and is used in electrochemical gas sensors

作用机制

The mechanism of action of copper(II) trifluoroacetate hydrate involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the copper center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates .

相似化合物的比较

Copper(II) trifluoroacetate hydrate can be compared with other copper-based compounds such as:

Copper(II) acetate: Similar to this compound, copper(II) acetate is used in organic synthesis and as a catalyst.

Copper(II) trifluoromethanesulfonate: This compound also contains a trifluoromethyl group but differs in its anionic component.

Copper(II) acetylacetonate: Another copper-based compound used in catalysis and synthesis, copper(II) acetylacetonate has distinct coordination chemistry compared to this compound.

生物活性

Copper(II) trifluoroacetate hydrate (Cu(CF₃COO)₂·xH₂O) is a coordination compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antifungal effects, supported by case studies and research findings.

- Molecular Formula : C₄CuF₆O₄·xH₂O

- Molecular Weight : 289.576 g/mol (anhydrous)

- CAS Number : 123333-88-0

Antiproliferative Activity

Research indicates that copper(II) complexes exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that Cu(II) complexes, including those with trifluoroacetate ligands, demonstrated effective inhibition of B16 tumor cell proliferation. The half-maximal inhibitory concentration (IC₅₀) values for these complexes were significantly lower than those of free ligands, indicating enhanced activity due to the metal coordination.

| Complex | IC₅₀ (μM) |

|---|---|

| Cu(CF₃COO)₂·xH₂O | 4.00 |

| Cu(N-N)(dmtp)₂(OH₂)₂ | 4.58 |

This suggests that the presence of trifluoroacetate enhances the antiproliferative properties of copper complexes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is notorious for causing opportunistic infections in immunocompromised patients.

Minimum Inhibitory Concentration (MIC)

The MIC values indicate the concentration required to inhibit bacterial growth:

| Bacterial Strain | MIC (mM) |

|---|---|

| Klebsiella pneumoniae | 0.14 |

| Staphylococcus aureus | 0.07 |

| Candida albicans | 0.14 |

These results demonstrate that copper(II) complexes possess superior antibacterial activity compared to their free ligand counterparts .

The biological activity of copper(II) trifluoroacetate is attributed to several mechanisms:

- DNA Binding : The complex exhibits strong DNA-binding affinity, which may lead to nuclease-like activity, facilitating the cleavage of DNA strands.

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze the formation of ROS, which can damage cellular components in pathogens.

- Interference with Metabolic Pathways : The presence of copper can disrupt essential metabolic processes in bacteria and cancer cells.

Case Studies

- Anticancer Efficacy : A study investigated the effects of various Cu(II) complexes on tumor cell lines, revealing that those with trifluoroacetate ligands had enhanced cytotoxicity due to improved cellular uptake and interaction with biomolecules.

- Antimicrobial Testing : Clinical isolates of Klebsiella pneumoniae were treated with Cu(CF₃COO)₂·xH₂O, resulting in significant reductions in bacterial viability, particularly in biofilm-associated infections.

属性

IUPAC Name |

copper;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLJCVXRBGBMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCuF3O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16712-25-7, 123333-88-0 |

Source

|

| Record name | NSC179341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Copper(II) trifluoroacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Copper(II) trifluoroacetate in both its anhydrous and hydrated forms?

A1: The research paper provides the following information []:

Q2: How is anhydrous Copper(II) trifluoroacetate prepared?

A2: According to the research abstract, the anhydrous form of Copper(II) trifluoroacetate is obtained by dehydrating its hydrated counterpart [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。